
(1-Bromo-2-methylpentan-2-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-methylpentan-2-yl)cyclobutane is an organic compound with the molecular formula C10H19Br. It is a cyclobutane derivative, which means it contains a four-membered carbon ring. This compound is characterized by the presence of a bromine atom and a methyl group attached to the cyclobutane ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylpentan-2-yl)cyclobutane typically involves the bromination of 2-methylpentan-2-ylcyclobutane. This can be achieved through a free radical bromination reaction using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylpentan-2-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Alkenes such as 2-methylpent-2-ene.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
(1-Bromo-2-methylpentan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylpentan-2-yl)cyclobutane involves its interaction with various molecular targets. The bromine atom can act as a leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in substitution and elimination reactions. The cyclobutane ring strain also contributes to its unique reactivity profile, enabling it to participate in ring-opening reactions under certain conditions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-methylcyclobutane
- 1-Bromo-2-chlorocyclopentane
- 1-Bromo-2-methylpentane
Uniqueness
(1-Bromo-2-methylpentan-2-yl)cyclobutane is unique due to the presence of both a cyclobutane ring and a bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. Its structure allows for a variety of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(1-bromo-2-methylpentan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Br/c1-3-7-10(2,8-11)9-5-4-6-9/h9H,3-8H2,1-2H3 |
InChI Key |
CMKMWEBXQRJFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CBr)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


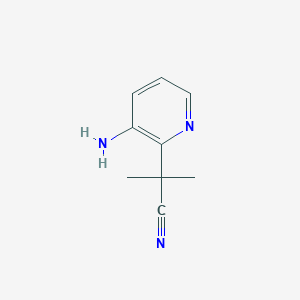
![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
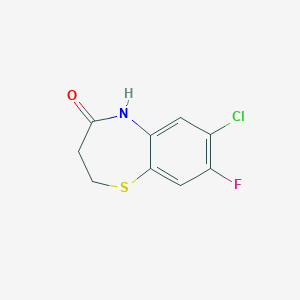
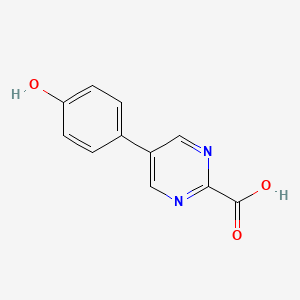
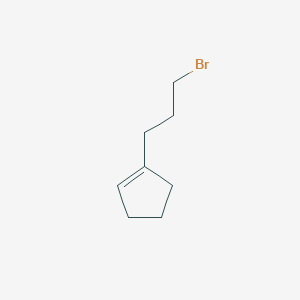
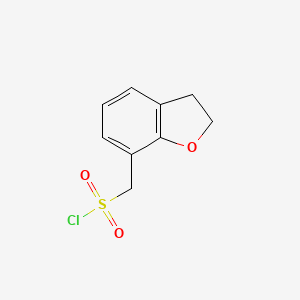

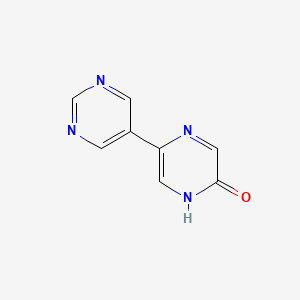
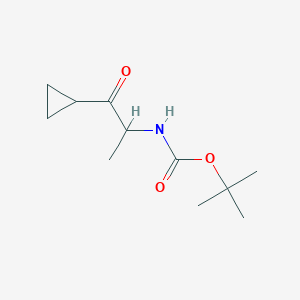
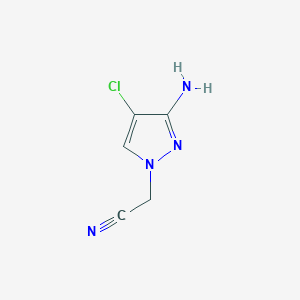


![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)
